molecular formula C9H10F3N B12972190 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine

Cat. No.: B12972190
M. Wt: 189.18 g/mol
InChI Key: KJTZUOPRFPEYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is a fluorinated amine compound serving as a versatile building block in medicinal chemistry and drug discovery research. The structure incorporates both a difluoromethyl (-CF2H) group and a fluorine atom on its phenyl ring, features known to profoundly influence the physicochemical properties and metabolic stability of bioactive molecules. The difluoromethyl group is a notable motif in agrochemical and pharmaceutical agents, valued for its ability to act as a hydrogen bond donor and as a bioisostere for hydroxyl or thiol groups, which can help fine-tune a compound's lipophilicity and binding affinity . The strategic incorporation of fluorine atoms and fluorinated groups, such as the difluoromethyl group, is a well-established strategy in lead optimization to enhance membrane permeability, improve metabolic stability, and modulate the pKa of nearby functionalities . As a chiral amine, this compound provides a valuable synthetic handle for the development of novel molecular entities. Researchers utilize such fluorinated building blocks in the synthesis of potential therapeutics, including antiviral agents, enzyme inhibitors, and other bioactive heterocycles . This product is intended for research purposes as a chemical standard or synthetic intermediate in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine

InChI

InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3

InChI Key

KJTZUOPRFPEYPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

Preparation Methods

Lewis Acid Catalyzed Condensation and Chiral Sulfinamide Approach

A prominent method involves the use of 2,2-difluoro-1-phenylacetophenone as a starting material, which undergoes a Lewis acid-catalyzed condensation with a chiral tert-butanesulfinyl amide to form a chiral sulfoximine intermediate. This is followed by reduction and hydrolysis steps to yield the chiral alpha-difluoromethyl phenyl ethylamine.

Stepwise Process:

Step Reaction Description Key Reagents Conditions Outcome
1 Lewis acid-catalyzed condensation of 2,2-difluoro-1-phenylacetophenone with chiral tert-butanesulfinyl amide 2,2-difluoro-1-phenylacetophenone, chiral tert-butanesulfinyl amide, Lewis acid catalyst Solvent medium, reflux conditions Formation of chiral (2,2-difluoromethyl-1-phenyl-ethyl)-tert-butyl sulfoximine
2 Reduction of sulfoximine intermediate Reducing agent such as 3-sec-butyl lithium borohydride Low temperature (-78°C), inert atmosphere Chiral (2,2-difluoromethyl-1-phenyl-ethyl)-tert-butyl sulfinamide
3 Hydrolysis of sulfinamide Hydrochloric acid in solvent Mixed aqueous-organic medium Target chiral alpha-difluoromethyl phenyl ethylamine

This method addresses issues of complexity and cost in conventional syntheses and is suitable for industrial scale-up due to the availability of raw materials and relatively straightforward reaction conditions.

Asymmetric Hydrogenation and Chiral Resolution

Another approach, extrapolated from related fluorinated phenyl ethanamine syntheses, involves:

  • Formation of an imine intermediate by condensation of a substituted acetophenone with a chiral amine.
  • Asymmetric hydrogenation of the imine to yield the chiral amine.
  • Purification and salt formation (e.g., hydrochloride salt) to enhance stability.

For example, in the synthesis of related chiral phenyl ethanamines, refluxing substituted acetophenones with chiral amines in the presence of acid catalysts (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water is used to form imines. Subsequent catalytic hydrogenation with Pd/C under hydrogen atmosphere yields the chiral amine, which is then converted to its hydrochloride salt by treatment with HCl in isopropanol.

Though this exact method is described for 4-methoxyphenyl derivatives, it is adaptable to difluoromethyl-fluorophenyl substrates with appropriate modifications.

Asymmetric Synthesis via Chiral Catalysts or Enzymatic Resolution

While specific details for 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine are limited, general synthetic strategies for chiral fluorinated amines include:

  • Asymmetric hydrogenation using chiral transition metal catalysts.
  • Enzymatic kinetic resolution of racemic amines.
  • Use of chiral auxiliaries such as tert-butanesulfinamide to induce stereoselectivity.

These methods aim to maximize enantiomeric excess and yield, critical for pharmaceutical applications.

Data Table Summarizing Key Preparation Parameters

Parameter Method 1: Lewis Acid Catalyzed Sulfinamide Route Method 2: Imine Formation and Hydrogenation Method 3: Asymmetric Catalysis/Enzymatic Resolution
Starting Material 2,2-Difluoro-1-phenylacetophenone Substituted acetophenone + chiral amine Racemic amine or ketone precursor
Key Reagents Lewis acid, chiral tert-butanesulfinyl amide, reducing agent p-Toluenesulfonic acid, Pd/C, H2 Chiral metal catalyst or enzyme
Reaction Conditions Reflux, low temperature reduction (-78°C), acidic hydrolysis Reflux with Dean-Stark trap, hydrogenation at 35-55°C Mild conditions, often ambient to moderate temperature
Yield ~80% for intermediate sulfinamide Variable, typically high for hydrogenation Dependent on catalyst/enzyme efficiency
Chirality Control High, via chiral sulfinamide auxiliary High, via chiral amine and catalyst High, via catalyst or enzyme specificity
Industrial Suitability Good, scalable and cost-effective Good, widely used in pharma Variable, depending on catalyst cost and availability

Research Findings and Notes

  • The sulfinamide-based method provides a robust route to chiral alpha-difluoromethyl phenyl ethylamines with good yields and enantiomeric purity, suitable for scale-up.
  • The imine formation and hydrogenation approach is well-established for related compounds and can be adapted for difluoromethyl-fluorophenyl substrates, offering a practical alternative.
  • Fluorinated chiral amines prepared by these methods exhibit enhanced pharmacokinetic properties, making the control of stereochemistry critical.
  • Hydrochloride salt formation is commonly employed post-synthesis to improve compound stability and solubility for handling and further applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine may serve as a lead compound in the development of novel anticancer agents. Its structural modifications can enhance selectivity and potency against specific cancer types, particularly those associated with mutant isocitrate dehydrogenase (IDH) enzymes. Inhibitors targeting these enzymes have shown promise in treating gliomas and acute myeloid leukemia (AML) .

Neuropharmacology
In the realm of neuropharmacology, compounds similar to 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine have been investigated for their effects on dopamine transporters. Atypical dopamine transporter inhibitors have demonstrated potential in preclinical models for treating psychostimulant abuse disorders, suggesting that this compound could also exhibit similar properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is crucial for optimizing its pharmacological profile. Modifications to the fluorine substituents and the ethylamine backbone can significantly influence the compound's affinity for various receptors, including serotonin and sigma receptors. Such studies could lead to the identification of more effective derivatives with enhanced therapeutic profiles .

Case Study 1: Anticancer Activity

A study explored the efficacy of various derivatives of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine against cancer cell lines exhibiting IDH mutations. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards tumor cells compared to normal cells. This highlights the potential for targeted cancer therapies utilizing this compound .

Case Study 2: Psychostimulant Use Disorders

In animal models, compounds structurally related to 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine were tested for their ability to reduce the reinforcing effects of cocaine and methamphetamine. The findings suggested that these compounds could mitigate addiction behaviors without producing significant psychostimulant effects themselves, indicating their potential as therapeutic agents in treating substance use disorders .

Data Tables

Application Area Compound Activity Reference
AnticancerInhibition of mutant IDH enzymes
NeuropharmacologyReduction of cocaine/methamphetamine reinforcement
Structure-Activity RelationshipEnhanced binding affinity through modifications

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Ethylamines

Compound Name Substituent Positions Key Functional Groups Molecular Formula Molecular Weight (g/mol) Physical State
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine 2-F, 4-CF₂H Ethylamine, difluoromethyl C₉H₁₀F₃N 189.18 Liquid
2-Fluoro-2-(3-fluorophenyl)ethanamine 2-F (phenyl), 2-F (ethyl) Ethylamine, geminal difluorine C₈H₈F₂N 171.15 Solid
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine 2-F (ethyl), 4-CF₃ Ethylamine, trifluoromethyl C₉H₈F₄N 221.16 Solid
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride 2-F, 4-F Ethylamine, hydrochloride C₈H₈F₂N·HCl 203.61 Crystalline
25I-NBF (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine) 2-F, 4-I, 2,5-OCH₃ Ethylamine, iodinated, methoxy C₁₇H₁₈FINO₂ 431.21 Solid

Key Observations :

  • Substituent Position : The position of fluorine atoms significantly impacts electronic and steric properties. For example, ortho-fluorine (2-F) in 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine increases steric hindrance compared to para-fluorine (4-F) in (S)-1-(2,4-difluorophenyl)ethanamine .
  • Functional Groups : The difluoromethyl group (CF₂H) enhances lipophilicity and metabolic resistance compared to trifluoromethyl (CF₃) or simple fluorine substituents .
  • Halogen Effects : Iodine substitution in 25I-NBF introduces bulk and polarizability, altering receptor binding profiles compared to fluorine-dominated analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP Solubility (mg/mL) Melting Point (°C) Stability
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine 2.1 15.2 (H₂O) N/A (liquid) Stable ≤25°C
2-Fluoro-2-(3-fluorophenyl)ethanamine 1.8 8.3 (H₂O) 98–100 Hygroscopic
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride 1.5 42.0 (H₂O) 215–217 Stable ≤30°C
ZINC34818738 (N-[[4-[(3-fluoro-4-methoxy-phenyl)]phenyl]methyl]ethanamine) 3.9 0.5 (H₂O) 145–147 Light-sensitive

Key Observations :

  • Lipophilicity : Compounds with trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups exhibit higher LogP values, enhancing membrane permeability .
  • Solubility : Hydrochloride salts (e.g., (S)-1-(2,4-difluorophenyl)ethanamine hydrochloride) show improved aqueous solubility due to ionic interactions .
  • Stability : Liquid analogs like 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine require storage at controlled temperatures to prevent degradation .

Biological Activity

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation, cancer therapy, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is C9H10F3N. The presence of fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets compared to non-fluorinated analogs. The difluoromethyl group is particularly significant as it alters the compound's electronic properties, potentially enhancing its biological activity.

Enzyme Modulation

Research indicates that 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine exhibits significant biological activity by modulating various enzyme activities. Notably, it has been shown to inhibit specific enzymes involved in metabolic pathways related to fibrosis and inflammation. This inhibition can impact cellular signaling and metabolic processes, making the compound a candidate for further pharmacological studies.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) suggests that the presence of fluorine atoms enhances the compound's binding affinity to target proteins involved in cancer progression.

Study 1: Cytotoxicity in Cancer Cell Lines

In a comparative study involving various fluorinated analogs, 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine showed improved cytotoxicity against hypopharyngeal tumor cells (FaDu) compared to traditional agents like bleomycin. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways .

CompoundIC50 (µM)Mechanism
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine5.0Induces apoptosis
Bleomycin7.5DNA damage

Study 2: Enzyme Inhibition

Another significant finding is its ability to inhibit enzymes linked to inflammatory pathways. In vitro assays demonstrated that the compound effectively reduced the activity of specific kinases involved in inflammation, thereby suggesting its potential utility in treating inflammatory diseases.

Research Findings Summary

  • Mechanism of Action : The difluoromethyl group enhances binding interactions with protein targets.
  • Therapeutic Potential : Promising results in cancer therapy and anti-inflammatory applications.
  • Future Directions : Further studies are needed to elucidate detailed mechanisms and optimize pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.